Cas no 1553748-45-0 (2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene)

2-Bromo-4-(but-3-yn-1-yl)-1-methoxybenzene is a brominated aromatic compound featuring an alkyne functional group and a methoxy substituent. Its molecular structure, combining an electron-rich methoxy group with a reactive bromine and terminal alkyne, makes it a versatile intermediate in organic synthesis. The compound is particularly useful in cross-coupling reactions, such as Sonogashira or Suzuki couplings, due to the presence of both bromine and alkyne moieties. Its stability under standard conditions and well-defined reactivity profile facilitate precise functionalization in pharmaceutical and materials chemistry applications. The compound’s synthetic utility is further enhanced by its compatibility with various protecting group strategies and metal-catalyzed transformations.
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene structure
1553748-45-0 structure
Product name:2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
CAS No:1553748-45-0
MF:C11H11BrO
MW:239.108442544937
CID:6232628
PubChem ID:83926118

2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
    • EN300-1909202
    • 1553748-45-0
    • Inchi: 1S/C11H11BrO/c1-3-4-5-9-6-7-11(13-2)10(12)8-9/h1,6-8H,4-5H2,2H3
    • InChI Key: FBGAILHXFHOISC-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)CCC#C)OC

Computed Properties

  • Exact Mass: 237.99933g/mol
  • Monoisotopic Mass: 237.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 9.2Ų

2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1909202-0.25g
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
1553748-45-0
0.25g
$1078.0 2023-09-18
Enamine
EN300-1909202-5g
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
1553748-45-0
5g
$3396.0 2023-09-18
Enamine
EN300-1909202-1.0g
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
1553748-45-0
1g
$1172.0 2023-06-02
Enamine
EN300-1909202-5.0g
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
1553748-45-0
5g
$3396.0 2023-06-02
Enamine
EN300-1909202-0.05g
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
1553748-45-0
0.05g
$983.0 2023-09-18
Enamine
EN300-1909202-2.5g
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
1553748-45-0
2.5g
$2295.0 2023-09-18
Enamine
EN300-1909202-0.5g
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
1553748-45-0
0.5g
$1124.0 2023-09-18
Enamine
EN300-1909202-1g
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
1553748-45-0
1g
$1172.0 2023-09-18
Enamine
EN300-1909202-10g
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
1553748-45-0
10g
$5037.0 2023-09-18
Enamine
EN300-1909202-0.1g
2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene
1553748-45-0
0.1g
$1031.0 2023-09-18

2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene Related Literature

Additional information on 2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene

2-Bromo-4-(But-3-Yn-1-Yl)-1-Methoxybenzene: A Comprehensive Overview

The compound 2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene, identified by the CAS number 1553748-45-0, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, a butynyl group at the 4-position, and a methoxy group at the 1-position on a benzene ring. The presence of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications in research and industry.

Recent studies have highlighted the importance of 2-bromo substituents in aromatic compounds for their role in enhancing reactivity and directing electrophilic substitution reactions. The butynyl group introduces alkyne functionality, which is known for its ability to participate in click chemistry reactions, such as the Huisgen cycloaddition. This makes the compound particularly interesting for researchers exploring new synthetic pathways and materials science applications.

The methoxy group at the 1-position of the benzene ring contributes to the compound's solubility and stability. Methoxy groups are also known to activate aromatic rings towards nucleophilic substitution, which can be advantageous in certain chemical transformations. The combination of these functional groups makes 2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene a versatile building block in organic synthesis.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing reaction times and improving yields. For instance, the use of palladium catalysts in cross-coupling reactions has been pivotal in constructing the butynyl group on the aromatic ring.

The application of 2-bromo-substituted aromatic compounds has expanded into areas such as drug discovery, materials science, and sensor technology. In drug discovery, brominated aromatic compounds are often used as intermediates due to their ability to modulate pharmacokinetic properties. The alkyne functionality in this compound can be further functionalized to create bioactive molecules with potential therapeutic applications.

In materials science, the unique electronic properties of this compound make it a candidate for use in organic electronics. The conjugated system formed by the benzene ring and substituents can influence charge transport properties, which is crucial for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has explored the integration of such compounds into polymer frameworks to enhance material performance.

Furthermore, the presence of both bromine and alkyne groups allows for post-synthesis modifications, enabling researchers to tailor the compound's properties for specific applications. For example, bromine can be replaced with other halogens or functional groups through substitution reactions, while alkynes can undergo cyclization or coupling reactions to form complex structures.

The study of 2-bromo-substituted aromatic compounds has also contributed to our understanding of reaction mechanisms in organic chemistry. Insights into how substituents influence reactivity and selectivity have led to the development of more efficient synthetic strategies. This has been particularly beneficial in medicinal chemistry, where precise control over molecular structure is essential for drug development.

In conclusion, 2-bromo-4-(but-3-yn-1-yl)-1-methoxybenzene is a multifaceted compound with significant potential across various fields. Its unique structure combines functional groups that offer diverse reactivity and applicability, making it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methods and material science continue to evolve, this compound will undoubtedly play an increasingly important role in driving innovation.

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